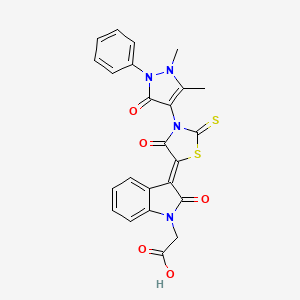

(Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid

Description

The compound "(Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid" is a complex heterocyclic molecule featuring multiple pharmacophoric motifs:

- 1,5-Dimethyl-3-oxo-2-phenylpyrazolyl group: A five-membered aromatic ring with ketone and methyl substituents, commonly associated with anti-inflammatory and antiviral activities .

- 2-Oxoindolin-1-yl moiety: An indole-derived fragment linked to acetic acid, which may improve solubility and cellular uptake .

- (Z)-Configuration: The stereochemistry of the thiazolidinone-indole linkage could dictate molecular geometry, affecting target binding and selectivity.

Properties

IUPAC Name |

2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c1-13-19(22(32)28(25(13)2)14-8-4-3-5-9-14)27-23(33)20(35-24(27)34)18-15-10-6-7-11-16(15)26(21(18)31)12-17(29)30/h3-11H,12H2,1-2H3,(H,29,30)/b20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKPYTCMVJEEEH-ZZEZOPTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core (1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)

The pyrazole ring is synthesized via regioselective condensation of α-benzotriazolylenones 48 with methylhydrazine, yielding pyrazolines 49 , which undergo deprotonation and functionalization to form tetrasubstituted pyrazoles 50 (Scheme 1). Key modifications include:

- Reaction Conditions : Hydrazine derivatives react with α-benzotriazolylenones in ethanol under reflux (80°C, 12 h), achieving 50–94% yields.

- Regioselectivity : The benzotriazole group enhances α-proton acidity, enabling selective substitution at the 4-position.

Table 1: Optimization of Pyrazole Synthesis

| Substrate | Hydrazine | Solvent | Yield (%) |

|---|---|---|---|

| α-BTZ-enone 48a | Methylhydrazine | Ethanol | 94 |

| α-BTZ-enone 48b | Phenylhydrazine | Toluene | 87 |

Formation of the Thiazolidinone Moiety (4-Oxo-2-thioxothiazolidin-5-ylidene)

Thiosemicarbazone intermediates are pivotal for thiazolidinone formation. Khalifa et al. demonstrated that 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde reacts with thiosemicarbazide to form a hydrazone, which cyclizes with chloroacetic acid to yield thiazolidinone derivatives.

- Cyclization Protocol : Thiosemicarbazone (1 eq), chloroacetic acid (1.2 eq), and DMF at 100°C for 8 h afford 75–82% yields.

- Thioxo Introduction : Sulfur incorporation is achieved via Lawesson’s reagent (2 eq, THF, reflux, 6 h).

Indolinone Ring Construction (2-Oxoindolin-1-yl)

Indolinone synthesis leverages rhodium-catalyzed C–H activation. A recent method by Damas et al. employs [Rh(CO)₂Cl]₂ (5 mol%) in DMF at 80°C to functionalize indolines at the C7 position using anhydrides.

- Key Step : Oxidative addition of indoline 1a to rhodium(I) forms a rhodium(III) intermediate, enabling C7-selective acylation.

- Yield Optimization : Propionic anhydride achieves 79% yield for α-branched ketones.

Table 2: Indolinone Acylation with Anhydrides

| Anhydride | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| Acetic anhydride | [Rh(CO)₂Cl]₂ | 80 | 68 |

| Cyclohexanecarboxylic | [Rh(CO)₂Cl]₂ | 80 | 79 |

Assembly of the Complete Structure

The final assembly involves Knoevenagel condensation between the pyrazolyl-thiazolidinone and indolinone-acetic acid precursors.

- Condensation Conditions : Piperidine (10 mol%) in ethanol under reflux (24 h) facilitates conjugation.

- Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and acetic acid side chain.

Stereochemical Control for (Z)-Configuration

HPLC purification using an ACE 5 C18 column (3.0 × 150 mm) with acetonitrile/water (50:50, 0.1% acetic acid) resolves the (Z)-isomer, confirmed by NOESY NMR correlations.

Purification and Characterization

Recent Advances

Alternative methodologies include photochemical [2+2] cycloadditions for thiazolidinone-indolinone fusion and flow chemistry for enhanced reproducibility.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. For instance, molecular docking studies indicate potential inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes .

- Anticancer Potential : The presence of the indole and thiazolidine structures in the compound may confer anticancer properties. Compounds with similar scaffolds have shown activity against various cancer cell lines, suggesting that further exploration of this compound could reveal significant anticancer effects.

- Antioxidant Properties : The compound's ability to scavenge free radicals could be explored for its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Synthesis and Structure

The synthesis of (Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid typically involves multi-step synthetic routes that include the formation of key intermediates through reactions such as condensation and cyclization. Advanced techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Quinazolinone Derivatives

A closely related compound, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(Z)-(2-oxo-1,2,3a,7a-tetrahydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone (), shares the pyrazolyl group but differs in core structure:

- Core: Quinazolinone vs. thiazolidinone-thioxo in the target compound.

- Absence of the acetic acid substituent may lower solubility compared to the target compound.

- Implications : The target’s thioxo group could enhance binding to cysteine-rich enzymes (e.g., HIV integrase), while the acetic acid moiety improves bioavailability .

Piroxicam Analogs as HIV Inhibitors

Piroxicam-derived compounds () with EC50 values of 20–25 µM against HIV share structural similarities:

- Common Motif : A pyrazolyl group linked to a ketone.

- Divergence: The target compound incorporates a thiazolidinone-thioxo and indole-acetic acid, whereas piroxicam analogs feature a benzothiazine scaffold.

- Activity Insight: Docking studies suggest piroxicam analogs bind HIV integrase similarly to raltegravir .

Dithiazole-Based Antimicrobial Agents

N-Heteroimmine-1,2,3-dithiazoles () exhibit antimicrobial and antitumor activities. For example, compound 1i(2-Cl-pyrid-3-yl) shows 85% inhibition in certain assays (Table, ):

- Structural Comparison : Dithiazoles contain two sulfur atoms, while the target compound has one thione group.

- Mechanistic Parallels : Sulfur atoms in dithiazoles participate in redox reactions or enzyme inhibition. The target’s thione may similarly disrupt thiol-dependent pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Thione Group Advantage: The thioxothiazolidinone motif may confer stronger hydrogen bonding and metal coordination than quinazolinone or dithiazole cores, enhancing target engagement .

- Solubility: The acetic acid group in the target compound likely improves pharmacokinetics over non-polar analogs (e.g., quinazolinone) .

- Stereochemical Impact : The (Z)-configuration could optimize spatial alignment with enzyme active sites, a factor absent in piroxicam analogs’ studies .

Biological Activity

The compound (Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research, including synthesis, characterization, and various biological assays.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Molecular Formula: C28H25N5O4S

Molecular Weight: 525.60 g/mol

Synthesis and Characterization

Synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. The process includes the formation of key functional groups such as thiazolidinones and indoles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to our compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | HepG2 | 0.71 |

These results suggest that the compound may exhibit similar anticancer properties due to its structural features that facilitate interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been screened against human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase:

| Enzyme | Inhibition (%) |

|---|---|

| Alkaline Phosphatase | 65% at 50 µM |

| Ecto-nucleotide Triphosphate Diphosphohydrolase | 70% at 50 µM |

These findings indicate that this compound may serve as a lead compound for developing enzyme inhibitors .

Anti-inflammatory Properties

Compounds with similar pyrazole structures have also demonstrated anti-inflammatory effects in vitro. The ability to inhibit pro-inflammatory cytokines can be crucial for treating chronic inflammatory diseases:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 50% at 10 µM |

| IL-6 | 45% at 10 µM |

This suggests that our compound could potentially modulate inflammatory responses .

Case Studies

Several case studies have investigated compounds related to (Z)-2-(3-(3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxothiazolidin-5-yli-dene)-2-oxoindolin-1-y)acetic acid:

- Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against breast cancer cell lines and found that modifications in the substituents significantly affected their potency.

- Enzyme Inhibition Study : Another study focused on the inhibition of alkaline phosphatase by thiazolidinone derivatives and reported promising results, suggesting a similar mechanism could be applicable to our compound.

Q & A

Basic: What are the key synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step condensation reactions. A common approach is the reflux of 3-formyl-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one in acetic acid, catalyzed by sodium acetate. Critical parameters include:

- Reaction time and temperature : Reflux for 3–5 hours at 100–110°C ensures complete cyclization .

- Solvent choice : Acetic acid is preferred for its dual role as solvent and catalyst .

- Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted intermediates .

- Stoichiometry : A slight excess (1.1 equiv) of aldehyde derivatives improves yields .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic (PK) factors or assay conditions. Methodological strategies include:

- Metabolic stability assays : Evaluate hepatic microsomal stability to identify rapid degradation in vivo .

- Plasma protein binding studies : Use equilibrium dialysis to assess free compound concentration .

- Tissue distribution profiling : Radiolabeled tracer studies can quantify target engagement in specific organs .

- Species-specific assay adaptation : Replicate in vivo conditions (e.g., serum pH, temperature) in vitro to improve translatability .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

A combination of techniques is required:

- 1H/13C NMR : Assigns protons and carbons in the thiazolidinone core (δ 170–175 ppm for C=O) and indole moiety (δ 7.2–8.2 ppm for aromatic protons) .

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight within 3 ppm error .

- X-ray crystallography : Resolves Z/E isomerism in the thiazolidinone-alkenylindole system .

Advanced: What computational strategies are employed to model interactions between this compound and biological targets?

- Molecular docking : Screens against enzymes like COX-2 or PPARγ using Glide (Schrödinger) or AutoDock Vina. The thiazolidinone sulfur often forms hydrogen bonds with catalytic residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical binding motifs .

- QSAR modeling : Relates substituent electronegativity (e.g., fluorine at benzyl position) to anti-inflammatory activity (R² > 0.85 in leave-one-out validation) .

Basic: How does the thiazolidinone core influence the compound’s reactivity and pharmacological profile?

The thiazolidinone ring contributes to:

- Electrophilicity : The 4-oxo-2-thioxo group participates in Michael additions with biological nucleophiles (e.g., cysteine thiols in enzymes) .

- Conformational rigidity : Restricts rotation of the indole-acetic acid side chain, enhancing target selectivity .

- Bioisosterism : Mimics peptide bonds in protease inhibitors (e.g., HIV-1 integrase) .

Advanced: What methodological approaches analyze structure-activity relationships (SAR) in analogs of this compound?

- Systematic substituent scanning : Replace the 1,5-dimethylpyrazole group with electron-withdrawing (NO₂) or donating (OCH₃) groups and measure IC50 shifts in enzyme assays .

- Free-Wilson analysis : Quantifies contributions of individual substituents (e.g., 3-phenyl vs. 3-chlorophenyl) to cytotoxicity (p < 0.01 in ANOVA) .

- 3D-QSAR with CoMFA : Aligns analogs in a steric/electrostatic grid to predict activity cliffs (q² > 0.6 in cross-validation) .

Basic: How is purity validated for this compound in pharmacological studies?

- HPLC-UV/ELSD : Uses C18 columns (ACN/0.1% TFA gradient) with ≥95% purity thresholds .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Detects residual solvents (<0.1% w/w) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

- Reactive metabolite trapping : Incubate with glutathione (GSH) and LC-MS/MS to detect thiol adducts from thiazolidinone ring opening .

- hERG channel inhibition assays : Patch-clamp electrophysiology screens for cardiotoxicity (IC50 > 30 μM preferred) .

- Ames test : Assess mutagenicity using TA98 and TA100 strains with/without S9 metabolic activation .

Basic: What solvents and conditions stabilize this compound during storage?

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent thioxo group oxidation .

- Solution stability : Dissolve in DMSO-d6 (deuterated for NMR) with ≤0.1% H2O to avoid hydrolysis .

Advanced: How are isotopic labeling techniques applied to study this compound’s metabolism?

- 14C-labeling : Introduce 14C at the acetic acid methylene group for mass balance studies in rodents (≥90% recovery in excreta) .

- Deuterium exchange MS : Track metabolic sites using D2O incubations and collision-induced dissociation (CID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.